molecular formula C23H16ClFN2O B330300 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide

2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide

Cat. No.: B330300
M. Wt: 390.8 g/mol
InChI Key: KAHGPTUJWIKAAK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Quinoline Core: Starting with aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 4-fluorobenzyl groups through nucleophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)quinoline-4-carboxamide: Lacks the 4-fluorobenzyl group.

    N-(4-fluorobenzyl)quinoline-4-carboxamide: Lacks the 4-chlorophenyl group.

    Quinoline-4-carboxamide: Lacks both the 4-chlorophenyl and 4-fluorobenzyl groups.

Uniqueness

2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is unique due to the presence of both the 4-chlorophenyl and 4-fluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C23H16ClFN2O

Molecular Weight

390.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide

InChI

InChI=1S/C23H16ClFN2O/c24-17-9-7-16(8-10-17)22-13-20(19-3-1-2-4-21(19)27-22)23(28)26-14-15-5-11-18(25)12-6-15/h1-13H,14H2,(H,26,28)

InChI Key

KAHGPTUJWIKAAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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